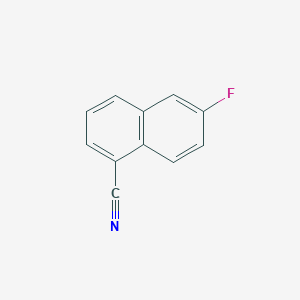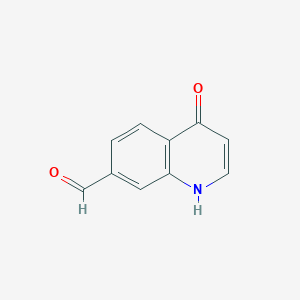
2-(p-Tolyl)ethanethioic O-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Tolyl)ethanethioic O-acid is an organosulfur compound with the molecular formula C9H10O2S. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and specialty chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)ethanethioic O-acid typically involves the reaction of p-tolylmagnesium bromide with carbon disulfide, followed by hydrolysis. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Diethyl ether or tetrahydrofuran (THF)
Reagents: p-Tolylmagnesium bromide, carbon disulfide, water
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Grignard reactions, followed by purification through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 2-(p-Tolyl)ethanethioic O-acid undergoes various chemical reactions, including:
Oxidation: Converts to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduces to thiols using reducing agents such as lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Thioethers, thioesters.
Aplicaciones Científicas De Investigación
2-(p-Tolyl)ethanethioic O-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates
Mecanismo De Acción
The mechanism of action of 2-(p-Tolyl)ethanethioic O-acid involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. The pathways involved include:
Nucleophilic substitution: The thio group attacks electrophilic carbon atoms, leading to the formation of new bonds.
Oxidation-reduction: The compound undergoes redox reactions, altering its oxidation state and forming new products.
Comparación Con Compuestos Similares
Thioacetic acid: Similar in structure but with a different alkyl group.
Ethanethioic S-acid: A tautomer of ethanethioic O-acid.
p-Tolylthioacetic acid: Contains a similar aromatic ring but differs in the position of the thio group.
Uniqueness: 2-(p-Tolyl)ethanethioic O-acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
1053657-08-1 |
|---|---|
Fórmula molecular |
C9H10OS |
Peso molecular |
166.24 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)ethanethioic S-acid |
InChI |
InChI=1S/C9H10OS/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Clave InChI |
XFCBPCPKBAJHCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


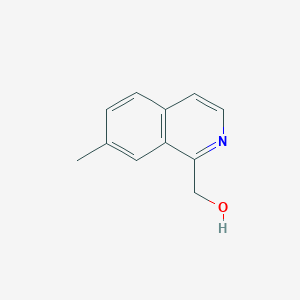


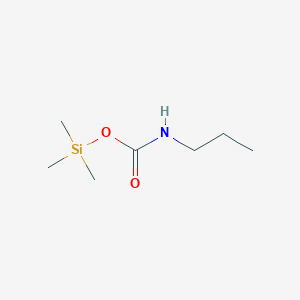
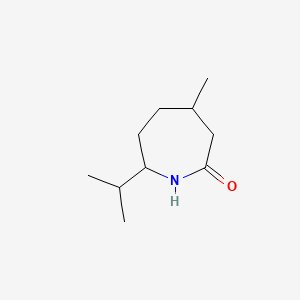
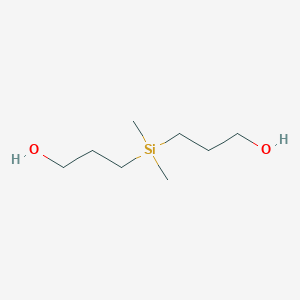
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)
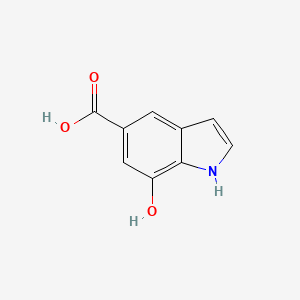
![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)

